An In-Depth Technical Guide to the Physical Properties of 2,3-Norbornanedicarboxylic Acid
An In-Depth Technical Guide to the Physical Properties of 2,3-Norbornanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 2,3-norbornanedicarboxylic acid, a molecule of significant interest in synthetic chemistry and materials science. Its rigid bicyclic structure and the stereochemical diversity of its carboxylic acid groups offer a unique scaffold for the design of novel polymers, ligands for catalysis, and building blocks in pharmaceutical development. Understanding the distinct physical properties of its isomers is paramount for its effective application.
Stereoisomerism: A Foundation of Diverse Properties
2,3-Norbornanedicarboxylic acid, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, exists as several stereoisomers due to the fixed, bridged-ring structure of the norbornane backbone. The relative orientation of the two carboxylic acid groups gives rise to endo, exo, and trans configurations. The cis isomers, where both carboxylic acid groups are on the same face of the bicyclic system, are further divided into endo,cis- and exo,cis- forms. These stereochemical variations profoundly influence the molecule's physical and chemical characteristics.
Caption: Stereoisomers of 2,3-Norbornanedicarboxylic Acid.
Key Physical Properties: A Comparative Analysis
The physical properties of 2,3-norbornanedicarboxylic acid are intrinsically linked to its isomeric form. Intermolecular forces, crystal packing, and intramolecular interactions all vary with the spatial arrangement of the carboxylic acid groups.
| Property | endo,cis-Isomer | exo,cis-Isomer | trans-Isomer |
| Molecular Formula | C₉H₁₂O₄ | C₉H₁₂O₄ | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol [1] | 184.19 g/mol [2] | 184.19 g/mol |
| Melting Point (°C) | ~150 (in acetic acid)[3] | Data not available | Data not available |
| Solubility | Soluble in methanol[3] | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Note: Much of the readily available data pertains to the unsaturated analog, 5-norbornene-2,3-dicarboxylic acid, or its anhydride. Data for the saturated diacids is less consistently reported.
Melting Point and Thermal Analysis
The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice. For the isomers of 2,3-norbornanedicarboxylic acid, differences in melting points can be attributed to variations in hydrogen bonding networks and van der Waals interactions, which are dictated by the stereochemistry of the carboxylic acid groups.
A melting point of approximately 150 °C has been reported for a 2,3-norbornanedicarboxylic acid, though the specific isomer is not always clearly stated and the solvent of crystallization (acetic acid) can influence this value.[3] For comparison, the related unsaturated compound, cis-5-norbornene-endo-2,3-dicarboxylic acid, has a reported melting point of 175 °C (with decomposition).[4] The anhydride of the cis-5-norbornene-endo-isomer melts at 165-167 °C, while the exo-anhydride melts at a lower temperature of 140-145 °C.[5] This suggests that the endo configuration in the unsaturated system allows for more favorable crystal packing.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly precise method for determining the melting temperature and enthalpy of fusion of a compound.
Caption: Workflow for Melting Point Determination using DSC.
Causality Behind Experimental Choices:
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Small Sample Size (1-5 mg): Ensures uniform heat transfer throughout the sample, leading to a sharp, well-defined melting peak.
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Controlled Heating Rate (10 °C/min): A standard rate that provides a good balance between resolution and experimental time. Too fast a rate can lead to thermal lag and broadening of the peak, while a very slow rate may not be time-efficient.
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Inert Atmosphere (Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely melting.
Solubility Profile
The solubility of 2,3-norbornanedicarboxylic acid isomers is governed by the polarity imparted by the two carboxylic acid groups and the nonpolar hydrocarbon backbone. The ability of the carboxylic acid groups to form hydrogen bonds with solvent molecules is a key determinant of solubility in polar solvents.
While quantitative data is scarce, it is reported to be soluble in methanol.[3] Generally, dicarboxylic acids are expected to be soluble in polar protic solvents like water and alcohols, and in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Their solubility in nonpolar solvents such as hexane is expected to be low. The cis isomers, with both polar groups on one side of the molecule, may exhibit different solubility profiles compared to the more symmetric trans isomer.
Experimental Protocol: Isothermal Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
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Sample Preparation: Add an excess amount of the 2,3-norbornanedicarboxylic acid isomer to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for any undissolved solid to settle.
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Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range.
-
Quantification: Analyze the concentration of the dissolved acid in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration.
-
Calculation: From the measured concentration and the dilution factor, calculate the original concentration of the saturated solution, which represents the solubility.
Acidity (pKa)
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa values of weak acids.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are fundamental to understanding the physical properties of the different isomers.
Crystal structure data is available for both the endo,cis- and exo,cis- isomers of 2,3-norbornanedicarboxylic acid.[2][7] For the endo,cis- isomer, the crystallographic data reveals a monoclinic crystal system with the space group P 1 21/c 1.[7] The exo,cis- isomer also crystallizes in a monoclinic system.[2] The detailed analysis of these crystal structures can elucidate the specific hydrogen bonding patterns that contribute to their melting points and solubility characteristics.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the desired isomer of suitable size and quality. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
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Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and thermal parameters are refined to best fit the experimental data.
Spectroscopic Properties
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in the 2,3-norbornanedicarboxylic acid isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the stereochemistry of the norbornane system. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their spatial orientation (endo vs. exo). For the related unsaturated anhydrides, it has been noted that the signals for the protons at the 2 and 3 positions of the exo isomer are shifted downfield by about 0.5 ppm compared to the endo isomer.[8] In the ¹³C NMR, the chemical shift of the methylene bridge carbon (C7) is a key indicator of stereochemistry.[8]
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Infrared (IR) Spectroscopy: The IR spectra of all isomers will be dominated by characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption will appear around 1700 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the isomers.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups.
References
- 1. 2,3-Norbornanedicarboxylic acid, endo,endo- | C9H12O4 | CID 11889207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norbornane-exo-cis-2,3-dicarboxylic acid | C9H12O4 | CID 6553279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-NORBORNANEDICARBOXYLIC ACID CAS#: 1724-08-9 [amp.chemicalbook.com]
- 4. cis-5-Norbornene-endo-2,3-dicarboxylic acid , 98% , 3853-88-1 - CookeChem [cookechem.com]
- 5. cis-5-ノルボルネン-exo-2,3-ジカルボン酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,3-Norbornanedicarboxylic acid | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
